2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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Description
“2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is a compound that contains an imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and are used in the development of new drugs . For instance, Patel et al. synthesized a compound similar to the one and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The imidazole ring in the compound contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . This property, along with its tautomeric forms, contributes to its broad range of chemical reactions.Mechanism of Action
While the specific mechanism of action for “2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is not mentioned in the retrieved papers, imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves the reaction of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride" ] } | |
CAS RN |
2613382-30-0 |
Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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